![molecular formula C17H17N5O5 B565863 Acyclovir Impurity H CAS No. 133186-23-9](/img/structure/B565863.png)
Acyclovir Impurity H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acyclovir Impurity H is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . It acts via inhibiting the production of the virus’ DNA .
Molecular Structure Analysis
The molecular formula of Acyclovir Impurity H is C17H17N5O5 . The molecular weight is 371.353 . The IUPAC name is 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate .
Wissenschaftliche Forschungsanwendungen
Mechanism of Action and Pharmacokinetics
Acyclovir's selective biological activity results in the inhibition of herpesvirus replication at much lower concentrations than those affecting mammalian cellular functions. It has a plasma half-life of approximately three hours in humans, indicating rapid clearance primarily through the kidneys. Such pharmacokinetics and toxicity profiles underline acyclovir's targeted efficacy against viral infections with minimal host toxicity (Brigden & Whiteman, 1983).
Metabolism and Disposition Differences
Significant species differences in the absorption, metabolism, and elimination of acyclovir have been observed. For instance, gastrointestinal absorption is limited in rats and primates compared to dogs and mice. Such studies highlight the importance of considering species-specific responses in drug development and the potential for varying therapeutic effects across different organisms (de Miranda & Good, 1992).
Resistance Development
Long-term administration of acyclovir can lead to the development of drug resistance, especially in immunocompromised hosts. Surveillance of HSV drug-resistance is recommended in such populations to adapt antiviral treatment effectively. This points to the ongoing need for research into resistance mechanisms and alternative therapies (Andrei & Snoeck, 2013).
Delivery Systems and Bioavailability
Efforts to enhance acyclovir's bioavailability have led to the development of various delivery systems, including nanocarriers for non-invasive pathways. Such innovations aim to improve therapeutic efficacy, particularly for diseases with poor prognosis like herpes simplex encephalitis (Assis et al., 2021).
Clinical Applications and Efficacy
Acyclovir has shown efficacy in ocular herpes simplex management, demonstrating clear therapeutic effects with low host toxicity. The potential for systemic use and the effect on HSV latency are areas of ongoing evaluation (Koliopoulos, 1984).
Wirkmechanismus
Target of Action
Acyclovir Impurity H, like Acyclovir, primarily targets the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, chickenpox, and shingles. The primary target within these viruses is the viral thymidine kinase (TK) enzyme , which is crucial for viral DNA replication.
Mode of Action
Acyclovir Impurity H, being structurally similar to Acyclovir, is expected to have a similar mode of action. After intracellular uptake, it is converted to its monophosphate form by the virally-encoded thymidine kinase . The monophosphate derivative is then converted to the active triphosphate form by cellular enzymes .
The triphosphate form of Acyclovir Impurity H competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP) . This results in the termination of the growing viral DNA chain, as the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides . It also inactivates the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by Acyclovir Impurity H is the DNA replication pathway of the herpes simplex and varicella-zoster viruses. By inhibiting the viral DNA polymerase and causing premature termination of the viral DNA chain, Acyclovir Impurity H effectively stops the replication of the viral DNA .
Pharmacokinetics
Acyclovir is primarily eliminated through renal excretion, and its clearance and half-life are dependent on renal function . After oral administration, the bioavailability of Acyclovir is approximately 20% . Acyclovir is readily hemodialysable, with a single hemodialysis reducing Acyclovir concentrations by 60% .
Result of Action
The result of the action of Acyclovir Impurity H is the inhibition of viral DNA replication, leading to the termination of the viral life cycle . This results in the reduction of symptoms associated with herpes simplex and varicella-zoster virus infections.
Action Environment
The action of Acyclovir Impurity H, like Acyclovir, is influenced by factors such as renal function, which affects the drug’s clearance and half-life . Furthermore, the drug’s efficacy can be influenced by the patient’s immune status, as the drug relies on virally-encoded thymidine kinase for its activation . The drug’s stability could be affected by factors such as storage conditions and the pH of the solution .
Eigenschaften
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-11(23)19-17-20-14-13(15(24)21-17)18-9-22(14)10-26-7-8-27-16(25)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,19,20,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOFZBWWLLRALZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.